molecular formula C11H13BrN4O2 B2621213 methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate CAS No. 1338077-74-9

methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate

Cat. No.: B2621213
CAS No.: 1338077-74-9
M. Wt: 313.155
InChI Key: KZOOIYBKMIMEMR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylate is a complex organic compound with a unique structure that includes a bipyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylate typically involves multiple steps, starting with the preparation of the bipyrazole core. One common method involves the reaction of 4-bromo-1H-pyrazole with 3,5-dimethyl-1H-pyrazole under specific conditions to form the bipyrazole structure. This is followed by the esterification of the carboxylate group using methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or esterified with different alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For esterification and hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while hydrolysis of the ester group can yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl 4-bromo-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-bromo-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bipyrazole derivatives such as:

Uniqueness

Methyl 4-bromo-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylate is unique due to its specific substitution pattern and the presence of both bromo and ester functional groups

Properties

IUPAC Name

methyl 4-bromo-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4O2/c1-5-7(6(2)16(3)15-5)9-8(12)10(14-13-9)11(17)18-4/h1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOOIYBKMIMEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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